1-(1H-indole-6-carbonyl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This compound consists of an indole moiety, which is known for its diverse pharmacological properties, connected to a pyrrolidine ring. The indole structure contributes to the compound's ability to interact with various biological targets, making it a candidate for further research in drug development.
The compound can be synthesized from readily available precursors, particularly through methods that involve the manipulation of indole derivatives. The synthesis typically starts with 6-bromoindole, which serves as a key building block in the formation of various indole-based compounds, including 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine .
1-(1H-indole-6-carbonyl)pyrrolidin-3-amine is classified as an indole derivative and falls under the category of heterocyclic compounds. Heterocycles are compounds containing atoms of at least two different elements in a ring structure, and indoles are particularly noted for their aromatic properties and biological significance.
The synthesis of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves:
The synthesis typically requires multiple steps, including:
Recent studies have highlighted methodologies such as Sonogashira cross-coupling reactions that could potentially streamline the synthesis of related indole derivatives .
The molecular structure of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine features:
The molecular formula for this compound is C12H12N2O, with a molecular weight of approximately 200.24 g/mol. The presence of both aromatic and aliphatic components contributes to its unique chemical properties.
1-(1H-indole-6-carbonyl)pyrrolidin-3-amine can undergo various chemical reactions typical for indole derivatives:
In laboratory settings, reactions involving this compound may be monitored using techniques such as:
The mechanism of action for 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine involves its interaction with biological targets, which may include receptors or enzymes relevant to various physiological processes. The indole moiety is known to exhibit binding affinity towards serotonin receptors and other neurotransmitter systems.
Studies suggest that compounds containing indole structures often display activities such as:
Relevant data from studies indicate that modifications on the indole structure can significantly influence both physical and chemical properties, affecting solubility and reactivity profiles .
1-(1H-indole-6-carbonyl)pyrrolidin-3-amine has potential applications in various fields:
Indoles are widely recognized for their biological activities, making this compound a valuable subject for further research in medicinal chemistry and drug discovery .
1-(1H-Indole-6-carbonyl)pyrrolidin-3-amine represents a strategically designed hybrid molecule integrating two privileged pharmacophores in drug discovery: the indole scaffold and the pyrrolidine ring. This compound (ChemDiv ID: M759-2856; Molecular Formula: C₁₈H₁₈N₃O) exemplifies contemporary efforts to leverage synergistic bioactivity through rational heterocyclic fusion [1] [6]. The indole moiety contributes planar aromatic characteristics and established target engagement profiles, while the pyrrolidine introduces three-dimensionality, stereochemical diversity, and enhanced solubility. Such hybrids are increasingly prioritized in addressing complex disease targets, particularly viral infections and inflammatory pathways where conventional scaffolds face limitations [2] [4] [9]. The molecule’s structural features—including a secondary amide linker, basic amine functionality, and hydrogen-bonding capabilities—render it a versatile intermediate for further derivatization and screening within focused libraries [6].
The integration of indole and pyrrolidine into single molecular entities leverages complementary physicochemical and pharmacological properties essential for modern drug design:
Spatiotemporal Coverage & Target Engagement: Pyrrolidine’s saturated structure provides significant three-dimensional (3D) coverage due to non-planarity and pseudorotation—a dynamic conformational flexibility enabling optimal binding pocket accommodation. This contrasts sharply with flat heteroaromatics. Indole contributes planar aromaticity crucial for π-stacking interactions with biological targets (e.g., enzyme active sites, receptor subpockets) [4] [9]. The hybrid architecture thus accesses a broader pharmacophoric space than either heterocycle alone.
Stereochemical Control: Pyrrolidine introduces up to two chiral centers (C2/C3 or C3/C4), permitting exploration of stereospecific target interactions. This is critical for optimizing binding affinity and selectivity, particularly against enantioselective biological targets like proteases or kinases [4]. The stereogenicity of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine itself resides at C3 of the pyrrolidine, offering distinct enantiomers for differential activity profiling.
Optimized Physicochemical Profile: Combining pyrrolidine’s solubility-enhancing properties (high H-bond donor/acceptor capacity, polar surface area ≈ 39 Ų) with indole’s balanced lipophilicity (logP ≈ 2.5–3.5) achieves favorable drug-like properties. Pyrrolidine mitigates indole’s inherent hydrophobicity, improving aqueous solubility (LogSw ≈ -2.90) without excessive logD compromise (≈2.54) [4] [6]. This balance supports cell permeability and oral bioavailability potential.
Table 1: Comparative Molecular Descriptors of Core Scaffolds
Descriptor | Cyclopentane | Pyrrolidine | Indole | 1-(1H-Indole-6-carbonyl)pyrrolidin-3-amine |
---|---|---|---|---|
SASA (Ų) | 269.23 | 258.84 | 236.26 | ~420 (est.) |
FOSA (Hydrophobic SASA) | 269.23 | 225.52 | 0.00 | Moderate |
FISA (Hydrophilic SASA) | 0.00 | 33.32 | 31.51 | High |
DonorHB | 0.00 | 1.00 | 1.00 | 2 (Indole NH + Pyrrolidine NH) |
AcceptHB | 0.00 | 1.50 | 0.50 | 4 (Amide O, Pyrrolidine N, Indole N) |
logP | 3.00 | 0.46 | 0.75 | 2.69 [6] |
PSA (Ų) | 0.00 | 16.46 | 13.96 | 39.04 [6] |
Indole derivatives have been instrumental in antiviral and anti-inflammatory drug discovery, with their evolution reflecting strategic scaffold optimization:
Table 2: Key Antiviral Indole Derivatives in Historical Development
Compound Class | Representative Structure | Target Virus | Key Activity (EC₅₀/IC₅₀) | Mechanism |
---|---|---|---|---|
Tetracyclic Indoles | MK-8742 derivatives (e.g., 4,6,9) | HCV GT1-4 | 0.003–0.09 nM [2] | NS5A inhibition |
Indolylarylsulfones (IASs) | 26 (R = methanesulfonyl) | HIV-1 | 4.3 nM (WT); 0.094 µM (F227L/V106A) [5] | NNRTI |
Thiosemicarbazides | 2–5 | Coxsackievirus B4 | 0.4–2.1 µg/mL [10] | Viral entry/replication inhibition |
Ethyl Indole-3-carboxylates | 6 | HCV | Low µM range [10] | NS3/4A or NS5B inhibition |
Table 3: Anti-Inflammatory Indole Derivatives with Clinical Relevance
Compound Type | Example | Key Structural Features | Primary Target/Mechanism |
---|---|---|---|
Indole-Chalcones | 21 (5-Br, 4-CN-phenyl) | Bromine (electron-withdrawing), cyano group | COX-1/COX-2 inhibition |
22 (5-OCH₃, 4-SO₂CH₃-phenyl) | Methoxy (electron-donating), sulfonyl | COX-2 selectivity | |
Bis(indolyl)methanes | 23 ([1,1'-biphenyl]-4-ylmethylene) | Biphenyl linker | NF-κB pathway suppression |
26 (thiophen-2-ylmethylene) | Heteroaromatic (thiophene) linker | TNF-α/IL-6 downregulation |
The historical trajectory underscores indole’s pharmacophoric plasticity: Its tolerance to diverse substitutions (halogens, sulfonamides, carboxamides) and fusion strategies (tetracyclic systems, bis-indoles) enables precise optimization against evolving viral mutants and complex inflammatory cascades. 1-(1H-Indole-6-carbonyl)pyrrolidin-3-amine embodies this legacy, with its carbonyl-linked pyrrolidine arm poised to enhance target affinity through conformational restraint and additional H-bonding capabilities absent in simpler indoles [1] [4] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1